2-Oxoindoline-4-carboxylic acid
Overview
Description
2-Oxoindoline-4-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It contains a total of 21 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 2-Oxoindoline-4-carboxylic acid and its derivatives has been reported in several studies . For instance, a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized using 4-aminobenzoic acid as a starting material . Another study reported the synthesis of new Oxindoline Carboxamide derivatives for inhibiting the viral RNA dependent RNA-polymerase (RdRp) activity of DENV .Molecular Structure Analysis
The molecular structure of 2-Oxoindoline-4-carboxylic acid includes a five-membered ring and a six-membered ring . The compound also contains a carboxylic acid group (aromatic), a secondary amide group (aliphatic), and a hydroxyl group .Chemical Reactions Analysis
2-Oxoindoline-4-carboxylic acid and its derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel antitumor agents and inhibitors of DENV NS5 RdRp .Scientific Research Applications
Synthesis and Biological Activity
2-Oxoindoline derivatives are promising in the search for biologically active compounds. Bolotov et al. (1985) synthesized 3,3-diphenyl-4 and 5-carboxy-2-oxoindoline-l-acetic acids, starting from esters of 3,3-diphenyl-2-oxoindoline-4and 5-carboxylic acids. These compounds show potential in biological activities (Bolotov, Nambelbai, Drogovoz, Vereitinova, & Osipenko, 1985).
Nootropic Activity and Synthesis Properties
The derivatives of 2-oxoindoline, such as N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, show significant nootropic activity. These compounds were synthesized and structurally confirmed through elemental analysis and spectroscopy (Altukhov, 2014).
Photophysical Properties
Zhao et al. (2021) developed a method to convert materials including 2-(2-oxoindolin-3-yl)acetonitrile into 2-arylquinoline-4-carboxylates. The resulting products exhibited excellent polarity-sensitive fluorescence properties and aggregation-induced emission (AIE) property, highlighting their potential in photophysical applications (Zhao, Zeng, Chen, Zheng, Chen, Shao, Zhang, Chen, & Li, 2021).
Anti-Lung Cancer Activity
A series of 3-methylene-2-oxoindoline-5-carboxamide derivatives synthesized from 4-aminobenzoic acid showed potent inhibitory activity against human lung adenocarcinoma epithelial cell line (A549). These derivatives offer insights into the development of anti-lung cancer agents (Ai, Lv, Li, Chen, Hu, & Li, 2017).
Intermolecular Interactions
Dey, Ghosh, and Chopra (2014) investigated the molecular conformation and supramolecular packing of biologically active molecules like ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate. Their study provides insights into the stability of crystal packing through C–H···O=C and C–H···π intermolecular interactions, crucial for understanding solid-state structures of such molecules (Dey, Ghosh, & Chopra, 2014).
Structural Modification for Antiallergy Activity
Research on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives by Althuis et al. (1980) indicates that modifications at various positions can enhance antiallergy activity. This study contributes to understanding how structural changes in 2-oxoindoline derivatives can influence their biological efficacy (Althuis, Kadin, Czuba, Moore, & Hess, 1980).
Molecular Docking and Synthesis of Quinoline-4-Carboxylate Derivatives
Hayani et al. (2021) synthesized new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives and conducted molecular docking studies to evaluate their interaction with protein targets. This research bridges synthetic methods with biological applications, showcasing the versatility of 2-oxoindoline derivatives (Hayani, Thiruvalluvar, Baba, Rodi, Muthunatesan, Chahdi, Mague, Ibrahimi, Anouar, Sebbar, & Essassi, 2021).
properties
IUPAC Name |
2-oxo-1,3-dihydroindole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-6-5(9(12)13)2-1-3-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXJUSWINGKGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439190 | |
Record name | 2-Oxoindoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoindoline-4-carboxylic acid | |
CAS RN |
90322-37-5 | |
Record name | 2-Oxoindoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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